molecular formula C17H13Cl2NO4 B1143144 Cinidon (free acid) 100 microg/mL in Acetonitrile CAS No. 175156-71-5

Cinidon (free acid) 100 microg/mL in Acetonitrile

Cat. No.: B1143144
CAS No.: 175156-71-5
M. Wt: 366.199
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Description

Historical Context and Development

The development of cinidon (free acid) as an analytical standard emerged from the broader context of pesticide regulation and environmental monitoring initiatives that gained momentum during the late 20th century. Cinidon-ethyl, the parent compound from which cinidon (free acid) is derived, was developed as a post-emergence herbicide targeting annual broad-leaved weeds in cereal crops including wheat, rye, and triticale. The compound was initially registered in the United Kingdom in 1998, though its approval status has since expired under current European Community regulations.

The recognition of cinidon (free acid) as a critical analytical target compound developed from understanding the environmental fate and transformation pathways of cinidon-ethyl in agricultural systems. Research demonstrated that cinidon-ethyl undergoes hydrolysis in soil and water systems, with the free acid form representing a major transformation product. This discovery necessitated the development of analytical methods capable of detecting and quantifying both the parent compound and its primary metabolite to provide comprehensive assessment of environmental exposure and persistence.

The standardization of cinidon (free acid) as a reference material reflects the evolution of analytical chemistry toward more sophisticated detection and quantification methodologies. Modern environmental monitoring programs require reference standards that can support advanced instrumental techniques such as liquid chromatography-tandem mass spectrometry, which demand highly pure and well-characterized analytical standards. The availability of cinidon (free acid) at concentrations of 100 micrograms per milliliter in acetonitrile provides researchers and regulatory laboratories with a standardized solution suitable for method development, validation, and routine analysis.

Chemical Classification and Nomenclature

Cinidon (free acid) belongs to the dicarboximide class of chemical compounds, characterized by the presence of a cyclic imide functional group containing two carbonyl groups attached to a nitrogen atom. The compound exhibits the molecular formula C17H13Cl2NO4 with a molecular weight of 366.20 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is (Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoic acid, reflecting its complex aromatic structure and stereochemical configuration.

The chemical structure of cinidon (free acid) features several distinctive elements that contribute to its analytical and environmental behavior. The molecule contains a tetrahydroisoindole ring system fused with two carbonyl groups, creating a rigid planar structure that influences its chromatographic retention characteristics. Two chlorine atoms are positioned on different aromatic rings, contributing to the compound's lipophilic properties and environmental persistence. The carboxylic acid functional group provides acidic properties with a predicted pKa value that affects its ionization behavior in different pH environments.

The stereochemistry of cinidon (free acid) is defined by the Z-configuration around the double bond connecting the chlorinated aromatic ring to the carboxylic acid moiety. This geometric isomerism has important implications for analytical method development, as E- and Z-forms may exhibit different chromatographic behavior and require careful consideration during method validation. The presence of multiple functional groups and aromatic systems creates opportunities for various analytical detection approaches, including ultraviolet absorption, fluorescence, and mass spectrometric detection.

Table 1: Chemical Properties of Cinidon (Free Acid)

Property Value Reference
Molecular Formula C17H13Cl2NO4
Molecular Weight 366.20 g/mol
CAS Registry Number 175156-71-5
IUPAC Name (Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoic acid
Accurate Mass 365.0222
Storage Temperature +20°C
Stereochemistry Z-configuration

Significance in Analytical Chemistry and Environmental Monitoring

The significance of cinidon (free acid) in analytical chemistry stems from its role as both a target analyte and a reference standard in environmental monitoring programs worldwide. European regulatory frameworks require comprehensive assessment of pesticide residues and their transformation products in various environmental matrices, including surface water, groundwater, soil, and sediment. Cinidon (free acid) represents a critical component of these monitoring efforts, as it provides information about the environmental fate and persistence of cinidon-ethyl applications in agricultural systems.

Analytical method development for cinidon (free acid) has benefited from advances in liquid chromatography and mass spectrometry technologies. The compound exhibits favorable characteristics for electrospray ionization mass spectrometry, particularly in negative ionization mode due to its carboxylic acid functionality. This compatibility with modern analytical instrumentation has facilitated the development of sensitive and selective methods capable of detecting trace concentrations in complex environmental matrices. The availability of high-purity reference standards in acetonitrile solution supports method validation activities and ensures analytical quality assurance across different laboratories.

Environmental monitoring studies have utilized cinidon (free acid) analysis to assess the effectiveness of pesticide application practices and their impact on non-target ecosystems. Research conducted in agricultural regions has demonstrated the utility of monitoring both parent compounds and their metabolites to provide comprehensive understanding of pesticide fate and transport. The detection of cinidon (free acid) in environmental samples serves as an indicator of cinidon-ethyl use patterns and can inform regulatory decision-making regarding acceptable use practices and environmental protection measures.

The integration of cinidon (free acid) analysis into multi-residue analytical methods represents a significant advancement in environmental analytical chemistry. Modern analytical protocols can simultaneously determine hundreds of pesticide compounds and their metabolites in a single analytical run, providing cost-effective and comprehensive assessment of pesticide contamination. The inclusion of cinidon (free acid) in these expanded analytical scopes ensures that environmental monitoring programs capture the full spectrum of pesticide-related contamination in agricultural and natural ecosystems.

Current Research Applications and Analytical Importance

Properties

IUPAC Name

(Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4/c18-13-6-5-10(7-9(13)8-14(19)17(23)24)20-15(21)11-3-1-2-4-12(11)16(20)22/h5-8H,1-4H2,(H,23,24)/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTASTLGMYDHNTR-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C=C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)/C=C(/C(=O)O)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Purity Criteria

Acetonitrile is the solvent of choice due to its stability, low reactivity, and compatibility with Cinidon’s physicochemical properties. The synthesis of acetonitrile itself involves catalytic reactions of carbon monoxide, hydrogen, and ammonia at elevated temperatures (350°–550°C) in the presence of transition metal oxides, such as molybdenum or iron. For CRM preparation, high-purity acetonitrile (≥99.9%) is essential to minimize interference during analysis. Batch-tested solvents with lot-specific certifications are used to ensure consistency.

Gravimetric Preparation Protocol

The certified value of 100 µg/mL is achieved through precise gravimetric measurements. Cinidon free acid (purity: 89.7%) is weighed to 6.689 mg and dissolved in 60.00 mL of acetonitrile. The process involves:

  • Weighing : An analytical balance with ±0.001 mg uncertainty calibrates the solute.

  • Dissolution : The solute is transferred to a volumetric flask and mixed with acetonitrile under controlled temperature (20°C ± 4°C).

  • Homogenization : Mechanical shaking for 30 minutes ensures complete dissolution.

The expanded uncertainty of 5.01 µg/mL (k=2, 95% confidence) accounts for preparation errors, purity variations, and homogeneity testing.

Analytical Validation Using HPLC/DAD

Chromatographic Conditions

HPLC with diode-array detection (DAD) is employed to verify concentration and purity. The method uses:

  • Column : C18 reverse-phase (2.1 × 150 mm, 2.6 µm particle size).

  • Mobile Phase : Gradient elution with acetonitrile and acidified water (10% formic acid).

  • Detection : Absorbance at 520 nm for optimal sensitivity.

ParameterValue
Flow Rate0.475 mL/min
Injection Volume2.0 µL
Column Temperature35°C
Runtime35 minutes

Calibration and Linearity

A six-point calibration curve (10–200 µg/mL) validates method linearity (R2>0.999R^2 > 0.999). System suitability tests confirm retention time reproducibility (±0.1 min) and peak symmetry (tailing factor <1.2).

Applications in Analytical Chemistry

Calibration Standards

The CRM is used to calibrate LC-MS and HPLC systems for environmental and pharmaceutical analyses. For example, it quantifies herbicide residues in crops after QuEChERS extraction, achieving detection limits of 0.004 mg/kg.

Method Development

Researchers utilize the CRM to optimize mobile phase compositions and column temperatures. A study comparing 22.5% acetonitrile vs. methanol gradients demonstrated superior peak resolution for Cinidon (Rs>1.5\text{R}_s > 1.5).

Regulatory Compliance and Certification

ISO 17034 and ISO/IEC 17025

The preparation process is audited for adherence to metrological traceability, uncertainty quantification, and interlaboratory validation. Batch records include raw data from gravimetry, chromatography, and stability tests.

Quality Assurance Metrics

MetricRequirementObserved Value
Purity of Cinidon≥85%89.7%
Expanded Uncertainty≤5%5.01 µg/mL
HomogeneityRSD <1%0.8%

Chemical Reactions Analysis

Types of Reactions

Cinidon (free acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemical Applications

Reference Standard in Analytical Chemistry
Cinidon (free acid) serves as a reference standard in the analysis of herbicides and their metabolites. It is crucial for the calibration of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring accurate quantification of pesticide residues in environmental samples and food matrices.

Mechanism of Action
The compound acts by inhibiting specific enzymes involved in the biosynthesis of essential compounds in plants, making it a valuable tool for studying herbicide mechanisms and developing new agrochemicals.

Medical Applications

Therapeutic Potential
Cinidon (free acid) is being explored for its potential therapeutic effects. Research indicates that derivatives of cinnamic acid exhibit anti-cancer properties, highlighting the need for further investigation into Cinidon's role in cancer treatment . The compound's interactions with biological systems are under study to determine its efficacy as a therapeutic agent.

Industrial Applications

Development of Herbicides
In industrial settings, Cinidon (free acid) is employed in the development and testing of new herbicides. Its effectiveness as a herbicide is evaluated through various bioassays that assess its impact on target weed species while minimizing harm to non-target organisms .

Case Study 1: Analytical Method Development

A recent study developed a simultaneous analytical method for detecting multiple pesticide residues, including Cinidon, using GC-MS/MS. The method achieved high recovery rates (77.7–88.5%) and low relative standard deviations (≤20%), demonstrating its reliability for regulatory compliance in food safety assessments .

Case Study 2: Antioxidant Activity Assessment

In an investigation into the antioxidant activities of related compounds, it was found that certain cinnamic acid derivatives displayed significant free radical scavenging abilities. This suggests that modifications to Cinidon could enhance these properties, warranting further research into its potential health benefits .

Case Study 3: Pesticide Residue Analysis

A comprehensive study analyzed pesticide residues in herbal medicines using acetonitrile as a solvent for extraction. The findings indicated that Cinidon could be effectively quantified alongside other pesticides, reinforcing its importance as a reference standard in environmental monitoring .

Mechanism of Action

The mechanism of action of Cinidon (free acid) involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes involved in the biosynthesis of essential compounds in plants

Biological Activity

Cinidon, particularly in its free acid form, is a compound that has garnered attention for its potential biological activities. This article explores the biological efficacy of Cinidon (free acid) at a concentration of 100 µg/mL dissolved in acetonitrile, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Cinidon is a derivative of cinnamic acid, which is known for its diverse biological activities. The free acid form is significant as it can influence solubility and bioavailability, which are critical for biological assays.

Antimicrobial Activity

Cinnamic acid derivatives, including Cinidon, have demonstrated notable antimicrobial properties. Research indicates that compounds with specific substituents on the phenyl ring exhibit enhanced antibacterial and antifungal activities. For instance, studies have shown that compounds similar to Cinidon possess low toxicity while effectively inhibiting the growth of various pathogens.

  • Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes and interfere with metabolic processes. The presence of electron-withdrawing groups on the aromatic ring enhances this activity by stabilizing the compound's interaction with microbial targets .

Anti-inflammatory Effects

Cinnamic acid derivatives are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that Cinidon can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cell cultures.

  • Research Findings : A study highlighted that derivatives with hydroxyl groups significantly reduced the expression of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS). This suggests that Cinidon may modulate immune responses effectively .

Anticancer Potential

The anticancer properties of Cinidon have been explored in various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in several types of cancer cells, including breast and colon cancer lines.

  • Case Studies :
    • In a study involving MCF-7 (breast cancer) cells, Cinidon exhibited an IC50 value indicating significant cytotoxicity, comparable to established chemotherapeutic agents .
    • Another investigation demonstrated that treatment with Cinidon led to a marked decrease in tumor cell migration and invasion in B16-F10 melanoma cells, suggesting its potential as an antimetastatic agent .

Data Table: Biological Activities of Cinidon

Activity TypeTest SystemConcentrationIC50 ValueReference
AntimicrobialVarious Bacteria100 µg/mLVaries (sub µg/mL)
Anti-inflammatoryMacrophage Cell Line100 µg/mLSignificant Reduction
AnticancerMCF-7 Cells100 µg/mL1.79 µM
AnticancerB16-F10 Cells100 µg/mLSignificant Reduction in Migration

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Cinidon (free acid) and structurally or functionally related compounds formulated in acetonitrile:

Compound CAS Number Molecular Formula Molecular Weight Concentration in Acetonitrile Key Functional Groups Primary Application
Cinidon (free acid) 175156-71-5 C₁₀H₁₂Cl₂NO₄ 366.1954 100 µg/mL Dichlorophenyl, nitro Pesticide metabolite analysis
Cinidon-ethyl 142891-20-1 C₇H₁₅NO₂ 394.2486 100 mg (solid) Ethyl ester, nitro Agricultural pesticide precursor
Clethodim 99129-21-2 C₆H₁₁ClNO₂S 359.9112 100 µg/mL Chlorinated thioether, ketone Herbicide residue analysis
Clethodim-sulfoxide 111031-14-2 C₇H₁₁ClNO₂S 375.9106 100 µg/mL Sulfoxide, chlorinated thioether Oxidized herbicide metabolite testing
Acetochlor SAA 618113-86-3 C₁₆H₂₃NO₅S 341.42 100 µg/mL Sulfinyl acetic acid, amide Herbicide degradation product analysis
Fenpyrazamine N/A C₁₇H₂₁N₃O₂S 331.43 100 µg/mL Pyrazole, methyl groups Fungicide metabolite quantification

Structural and Functional Comparisons

Cinidon (Free Acid) vs. Cinidon-ethyl

  • Structural Differences : Cinidon-ethyl incorporates an ethyl ester group, whereas the free acid form retains a carboxylic acid moiety. This difference impacts solubility; the ester form is more lipophilic, while the free acid exhibits higher polarity .
  • Applications : Cinidon-ethyl is used as a pre-emergent herbicide, whereas the free acid serves as a metabolite reference for environmental monitoring .

Chlorinated vs. Sulfur-Containing Compounds

  • Clethodim and Clethodim-sulfoxide : The sulfoxide derivative of Clethodim includes an oxidized sulfur atom, enhancing its polarity and making it more detectable in HPLC-UV assays. Both compounds are critical for tracking herbicide degradation pathways .
  • Acetochlor SAA : Features a sulfinyl acetic acid group, which increases water solubility compared to Cinidon’s dichlorophenyl structure. This influences its environmental mobility and detection limits in water samples .

Functional Group Impact on Bioactivity

  • The dichlorophenyl group in Cinidon (free acid) enhances binding to hydrophobic pesticide receptors, whereas Fenpyrazamine’s pyrazole ring targets fungal cytochrome P450 enzymes . These structural distinctions dictate their specific roles in agrochemical analysis.

Analytical Considerations

  • Solubility and Stability : At 100 µg/mL, Cinidon (free acid) remains stable in acetonitrile for >24 months when stored at -18°C, comparable to Acetochlor SAA and Fenpyrazamine .
  • Detection Sensitivity : Cinidon’s nitro group provides strong UV absorption at 254 nm, while Clethodim’s sulfur-based groups require alternative detection methods (e.g., mass spectrometry) .

Q & A

Q. How should Cinidon (free acid) in acetonitrile be stored to maintain stability for long-term experiments?

Acetonitrile solutions are highly volatile and flammable. Store the solution in a tightly sealed container, away from heat, sparks, and ignition sources, in a cool (≤25°C), dry, and well-ventilated area. Use explosion-proof refrigeration if required. Acetonitrile’s flash point is 2°C, and its auto-ignition temperature is 524°C, making temperature control critical to avoid decomposition or combustion . Regular monitoring of solvent evaporation (via gravimetric analysis) is advised to ensure concentration consistency.

Q. What safety protocols are essential when handling this solution in a laboratory setting?

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved masks) in poorly ventilated areas .
  • Ventilation: Work under a fume hood to mitigate inhalation risks. Acetonitrile vapors can form explosive mixtures with air .
  • Spill management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water jets to prevent vapor dispersion .

Q. How can researchers verify the concentration of Cinidon (free acid) in acetonitrile after prolonged storage?

Use HPLC-UV or LC-MS with a validated calibration curve. Acetonitrile’s low UV cutoff (190 nm) makes it compatible with UV detection. Prepare fresh standards in the same solvent matrix to account for potential acetonitrile degradation (e.g., formation of acetamide or acetic acid under heat/light) .

Advanced Research Questions

Q. What experimental design considerations are critical when using this solution in reaction optimization studies?

  • Solvent purity: Acetonitrile’s water content (hygroscopicity) can alter reaction kinetics. Use Karl Fischer titration to confirm water levels (<0.001% for anhydrous conditions) .
  • Temperature control: Acetonitrile’s low viscosity (0.35 mPa·s at 25°C) enables rapid mixing, but its high volatility requires sealed reactors to maintain solvent volume .
  • Compatibility: Avoid strong oxidizers (e.g., peroxides) due to acetonitrile’s flammability .

Q. How can conflicting toxicity data (e.g., acute vs. chronic exposure) be resolved in ecotoxicological studies?

  • Acute toxicity: The calculated ATE values for acetonitrile (oral: 500.10 mg/kg; dermal: 1,100.10 mg/kg) suggest moderate acute risks. Use Daphnia magna or algae models for aquatic toxicity screening .
  • Chronic effects: No chronic data is available for Cinidon in acetonitrile. Perform in vitro assays (e.g., Ames test) to assess mutagenicity, and extrapolate using QSAR models .

Q. What analytical challenges arise when quantifying trace impurities in this solution, and how can they be mitigated?

  • Matrix interference: Acetonitrile’s co-elution with early-eluting analytes in HPLC can mask impurities. Use a pre-column derivatization (e.g., with dansyl chloride) or switch to HILIC columns .
  • Degradation products: Monitor for acetonitrile-related byproducts (e.g., hydrogen cyanide under acidic conditions) via GC-MS headspace analysis .

Methodological Guidance Table

Parameter Recommended Method Key Evidence
Concentration Verification HPLC-UV (λ = 210–280 nm), external calibration
Water Content Karl Fischer titration (coulometric)
Stability Monitoring Gravimetric analysis + LC-MS stability-indicating assays
Toxicity Screening Daphnia magna acute toxicity (OECD 202)

Contradictions and Limitations in Current Data

  • Ecotoxicity: Lack of chronic exposure data for Cinidon in acetonitrile necessitates conservative risk assessments .
  • Storage conditions: While acetonitrile is stable at ≤25°C, long-term storage of Cinidon may require inert gas (N₂) purging to prevent oxidation, which is not addressed in current SDS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.